molecular formula C44H28CoN4+ B13104289 (5,10,15,20-Tetraphenylporphyrinato)cobalt(III)

(5,10,15,20-Tetraphenylporphyrinato)cobalt(III)

Cat. No.: B13104289
M. Wt: 671.7 g/mol
InChI Key: ZMPKDYPCHTXPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) complex is a versatile diamagnetic coordination compound where a cobalt(III) ion is chelated within a tetraphenylporphyrin (TPP) macrocycle, typically adopting an octahedral geometry with additional axial ligands such as chloride or pyridine . This complex serves as a critical precursor and functional material in diverse research fields. Its primary research value lies in its application as a biomimetic catalyst for studying oxidation processes and in photocatalytic degradation of environmental pollutants like organic dyes . The compound is also extensively investigated for its photophysical and electrochemical properties , making it a suitable candidate for use in photovoltaic cells and as a building block in molecular materials . Furthermore, its reactivity with peroxides can generate highly oxidized, reactive intermediates, such as cobalt isoporphyrins, which are potent oxidizing agents capable of degrading substrates like β-carotene and methylene blue . A notable characteristic of this compound is its potential to undergo a disproportionation reaction in solution, forming both oxidized and reduced paramagnetic species, which can be studied via ESR spectroscopy . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C44H28CoN4+

Molecular Weight

671.7 g/mol

IUPAC Name

cobalt(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+3

InChI Key

ZMPKDYPCHTXPCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) typically involves the reaction of tetraphenylporphyrin with a cobalt salt. One common method is to react tetraphenylporphyrin with cobalt(II) acetate in a solvent such as chloroform or dichloromethane under reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt(II) to cobalt(III) during the synthesis .

Industrial Production Methods

While specific industrial production methods for (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis

Cobalt porphyrins are known for their catalytic properties in various organic reactions. The (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) complex has been studied extensively for its ability to facilitate oxidation reactions.

  • Oxidation Reactions : This compound acts as an effective catalyst for the oxidation of organic substrates using hydrogen peroxide as an oxidant. Studies have demonstrated that it can selectively oxidize alcohols to aldehydes and ketones under mild conditions .
  • Nitro Group Transfer : Research indicates that cobalt(III) porphyrins can facilitate nitro group transfer reactions. For example, the interaction of this complex with nitrite ions leads to the formation of nitrito-N coordinated species, which are crucial in understanding oxo-transfer mechanisms in catalysis .

Photodynamic Therapy

The photophysical properties of (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) make it a candidate for photodynamic therapy (PDT), a treatment modality for cancer.

  • Mechanism of Action : Upon irradiation with light at specific wavelengths, the cobalt porphyrin generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This property has been explored in various studies where the compound was tested against different cancer cell lines .
  • Case Studies : In vitro studies have shown that PDT using this cobalt porphyrin complex effectively reduces tumor cell viability while sparing normal cells. The selectivity and effectiveness of this treatment are attributed to the compound's ability to localize in tumor tissues .

Electrochemistry

The electrochemical behavior of (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) has been investigated for its potential applications in sensors and energy storage devices.

  • Sensor Development : The compound exhibits distinct redox properties that can be utilized in the development of electrochemical sensors for detecting biomolecules or pollutants. Its ability to undergo reversible redox reactions makes it suitable for such applications .
  • Energy Storage : Research has also indicated the potential use of cobalt porphyrins in battery technologies due to their high conductivity and stability under operational conditions. Studies are ongoing to optimize their performance in energy storage systems .

Materials Science

In materials science, (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) is being explored for its role in creating advanced materials with unique optical and electronic properties.

  • Nanostructured Materials : The integration of this cobalt porphyrin into nanostructured materials can enhance their optical properties, making them suitable for applications in photonic devices and solar cells .
  • Composite Materials : The compound can be incorporated into polymer matrices to develop composite materials with improved thermal and mechanical properties. These composites have potential applications in coatings and packaging materials .

Summary Table of Applications

Application AreaKey FeaturesReferences
CatalysisOxidation reactions with hydrogen peroxide ,
Photodynamic TherapyInduces apoptosis via ROS generation ,
ElectrochemistryRedox properties for sensors and energy storage ,
Materials ScienceEnhances optical/electronic properties ,

Mechanism of Action

The mechanism by which (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) exerts its effects involves the central cobalt ion and its ability to undergo redox reactions. The cobalt ion can alternate between different oxidation states, facilitating electron transfer processes. This redox flexibility allows the compound to participate in catalytic cycles, where it can oxidize or reduce substrates. The tetraphenylporphyrin ligand stabilizes the cobalt ion and provides a planar structure that facilitates interactions with other molecules .

Comparison with Similar Compounds

Structural and Mechanistic Insights

  • Axial Ligand Influence: Pyridine or lutidine ligands in Co(TPP) derivatives induce steric strain, altering bond lengths (e.g., Co–Nₐₓᵢₐₗ = 1.95–2.05 Å) and redox potentials .
  • Photodynamic Activity : In(TPP)Cl exhibits stronger phototoxicity than Co(TPP) in cancer cells due to enhanced singlet oxygen generation .
  • Polymerization Selectivity : Alkoxy-substituted Co(TPP) catalysts increase CO₂ incorporation in polycarbonates by 30% compared to unsubstituted Co(TPP) .

Biological Activity

(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) (CoTPP) is a cobalt complex of tetraphenylporphyrin that has garnered significant interest in various fields due to its unique biological activities. This article aims to provide an in-depth review of the biological activity of CoTPP, highlighting its mechanisms of action, potential therapeutic applications, and notable research findings.

Structure and Properties

CoTPP features a cobalt ion coordinated to a tetraphenylporphyrin ligand, which significantly influences its electronic and chemical properties. The cobalt center can exist in different oxidation states, with Co(III) being particularly relevant for its biological activity. The porphyrin ring system contributes to the complex's ability to participate in redox reactions and interact with biological molecules.

Mechanisms of Biological Activity

CoTPP exhibits various biological activities primarily through its interactions with cellular components:

  • Catalytic Activity : CoTPP has been shown to catalyze reactions similar to those performed by heme-containing enzymes. For instance, it can facilitate the oxidation of substrates, which is critical in metabolic processes .
  • Antimicrobial Properties : Research indicates that CoTPP demonstrates significant antimicrobial activity against various pathogens. Its mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which leads to oxidative damage in microbial cells .
  • Anticancer Activity : Studies have reported that CoTPP can induce apoptosis in cancer cells. The compound's ability to generate ROS can disrupt cellular functions and promote cell death pathways .

Case Studies

Several studies have explored the biological effects of CoTPP:

  • Antimicrobial Efficacy : A study demonstrated that CoTPP exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was activated by visible light, leading to increased ROS production and subsequent bacterial cell death .
  • Cytotoxicity Against Cancer Cells : In vitro experiments showed that CoTPP could effectively inhibit the growth of various cancer cell lines. The compound induced apoptosis through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and activation of caspases .
  • Enzymatic Mimicry : Research highlighted the ability of CoTPP to mimic cytochrome P450 enzymes, facilitating the oxidation of organic substrates. This enzymatic activity is crucial for drug metabolism and biotransformation processes in the liver .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialROS generation upon light activation
AnticancerInduction of apoptosis via ROS
Enzymatic mimicryCatalysis similar to cytochrome P450

Q & A

Q. What are the standard synthetic routes for preparing (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) complexes?

Methodological Answer: The most common method involves oxidation of Co(II)TPP (tetraphenylporphyrinato)cobalt(II) in the presence of axial ligands. For example, refluxing Co(II)TPP with pyridine and an oxidizing agent (e.g., O₂ or Cl₂) in dichloromethane yields [CoIII(TPP)Cl(py)] (chlorido(pyridine)cobalt(III)). Solvent choice and axial ligand ratios critically influence yield and purity . Characterization typically combines UV-Vis spectroscopy (Soret band ~420 nm) and magnetic susceptibility (diamagnetic for Co(III), paramagnetic for Co(II)) .

Q. How do NMR spectra distinguish Co(II) and Co(III) oxidation states in tetraphenylporphyrinato complexes?

Methodological Answer: Co(II)TPP is paramagnetic (3d⁷ configuration), causing significant downfield shifts for β-pyrrole protons (δ ~15.75 ppm). In contrast, Co(III) derivatives (3d⁶) exhibit diamagnetic behavior, with β-pyrrole protons resonating at δ 8.1–9.4 ppm . For example, [CoIII(TPP)Cl(py)] shows β-pyrr protons at δ 9.13 ppm . Always confirm oxidation state via complementary techniques like EPR or X-ray absorption spectroscopy (XAS) .

Q. What crystallographic parameters are critical for resolving structural distortions in Co(III)TPP complexes?

Methodological Answer: Key parameters include:

  • Co–N(pyrrole) bond lengths : Typically 1.98–2.04 Å for Co(III)TPP .
  • Porphyrin core ruffling : Quantified by mean plane deviation (MPD) of pyrrole rings. Ruffling (MPD >0.5 Å) occurs with bulky axial ligands or steric hindrance .
  • Axial ligand bond lengths : Co–Cl bonds range from 2.21–2.23 Å, while Co–N(pyridine) bonds are ~2.0 Å . Use restraints (e.g., SIMU/ISOR) during refinement to manage disorder in phenyl groups .

Advanced Research Questions

Q. How do axial ligands modulate the redox potentials of Co(III)TPP in electrocatalytic applications?

Methodological Answer: Axial ligands (Cl⁻, pyridine, NO₂⁻) alter the Co(III/II) redox couple by stabilizing/destabilizing the d⁶ configuration. For example:

  • Cyclic voltammetry : [CoIII(TPP)Cl(py)] shows a quasi-reversible Co(III/II) wave at −0.25 V vs. Ag/AgCl in CH₂Cl₂.
  • Ligand field strength : Strong-field ligands (e.g., CN⁻) shift potentials cathodically due to increased Δ₀ .
  • Computational validation : Density functional theory (DFT) calculates ligand-specific stabilization energies .

Q. What causes discrepancies in reported Co–N(pyrrole) bond lengths across crystallographic studies?

Methodological Answer: Variations arise from:

  • Crystallographic disorder : Disordered phenyl groups require restraints, introducing uncertainty (e.g., ±0.02 Å) .
  • Solvent effects : Polar solvents (e.g., CHCl₃) induce lattice strain, shortening bonds .
  • Temperature : Data collected at 180 K vs. 298 K can differ by ~0.01 Å due to thermal contraction . Always cross-validate with EXAFS for solution-phase accuracy .

Q. How can electronic absorption spectra resolve axial ligand exchange kinetics in Co(III)TPP complexes?

Methodological Answer: Monitor Soret band (420 nm) and Q-band (550 nm) shifts during ligand substitution:

  • Stopped-flow spectroscopy : Mix [CoIII(TPP)Cl]⁺ with excess pyridine in CH₂Cl₂ to observe pseudo-first-order kinetics (kobs ~10³ M⁻¹s⁻¹) .
  • Isosbestic points : Validate single-step mechanisms; absence indicates intermediate species .

Q. Why do some Co(III)TPP derivatives exhibit anti-cancer activity despite poor aqueous solubility?

Methodological Answer:

  • Liposomal encapsulation : Use PEGylated liposomes to enhance bioavailability.
  • Photodynamic therapy (PDT) : Co(III)TPP generates singlet oxygen (¹O₂) under visible light, inducing apoptosis in cancer cells (e.g., Mia-Paca-2 pancreatic adenocarcinoma) . Validate via MTT assays and ROS detection probes (e.g., DCFH-DA) .

Data Contradiction Analysis

Q. Conflicting reports on axial ligand bond lengths: How to reconcile?

Resolution:

  • CSD survey : Cross-reference the Cambridge Structural Database (CSD refcodes: GAMTAP, PUCNUW) .
  • Crystallization conditions : Hydrated vs. anhydrous crystals (e.g., [CoIII(TPP)Cl(H₂O)] has shorter Co–Cl bonds than solvent-free analogs) .
  • Refinement protocols : Use Hirshfeld surface analysis to validate intermolecular contacts and disorder models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.